3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine and sulfonyl groups. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-ium-1-yl)-1-methylquinolin-1-ium iodide: Studied for its anticoronaviral activity.
Uniqueness
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-4-10-24(16-20(19)2)36(33,34)27-18-30-26-11-5-21(29)17-25(26)28(27)32-14-12-31(13-15-32)22-6-8-23(35-3)9-7-22/h4-11,16-18H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXWQKVKKVEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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